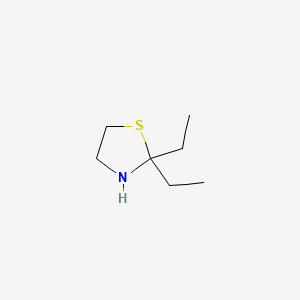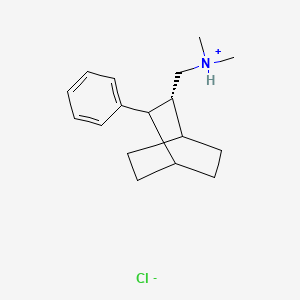
Bicyclo(2.2.2)octane-2-methylamine, N,N-dimethyl-3-phenyl-, hydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(222)octane-2-methylamine, N,N-dimethyl-3-phenyl-, hydrochloride, (E)- is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.2)octane-2-methylamine, N,N-dimethyl-3-phenyl-, hydrochloride, (E)- typically involves a series of organic reactions. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane derivatives under metal-free conditions. This process often employs organic bases to mediate the reaction, resulting in high yields and excellent enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.2)octane-2-methylamine, N,N-dimethyl-3-phenyl-, hydrochloride, (E)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, organic bases for enantioselective synthesis, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions can introduce new functional groups into the bicyclic structure.
Scientific Research Applications
Bicyclo(2.2.2)octane-2-methylamine, N,N-dimethyl-3-phenyl-, hydrochloride, (E)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its unique structure makes it a valuable tool for studying biological interactions and pathways.
Mechanism of Action
The mechanism by which Bicyclo(2.2.2)octane-2-methylamine, N,N-dimethyl-3-phenyl-, hydrochloride, (E)- exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various pharmacological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Another bicyclic compound used as a bioisostere for phenyl rings.
Cubane: A highly strained bicyclic compound with unique chemical properties.
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring with improved physicochemical properties
Uniqueness
Bicyclo(2.2.2)octane-2-methylamine, N,N-dimethyl-3-phenyl-, hydrochloride, (E)- is unique due to its specific bicyclic structure, which provides distinct steric and electronic properties. These properties can enhance its interactions with biological targets and improve its solubility and bioavailability compared to other similar compounds .
Properties
CAS No. |
52807-83-7 |
|---|---|
Molecular Formula |
C17H26ClN |
Molecular Weight |
279.8 g/mol |
IUPAC Name |
dimethyl-[[(2R)-3-phenyl-2-bicyclo[2.2.2]octanyl]methyl]azanium;chloride |
InChI |
InChI=1S/C17H25N.ClH/c1-18(2)12-16-13-8-10-15(11-9-13)17(16)14-6-4-3-5-7-14;/h3-7,13,15-17H,8-12H2,1-2H3;1H/t13?,15?,16-,17?;/m1./s1 |
InChI Key |
HRPXGFLIDDNWAL-UJPOFYBHSA-N |
Isomeric SMILES |
C[NH+](C)C[C@@H]1C2CCC(C1C3=CC=CC=C3)CC2.[Cl-] |
Canonical SMILES |
C[NH+](C)CC1C2CCC(C1C3=CC=CC=C3)CC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


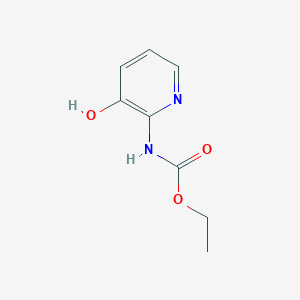
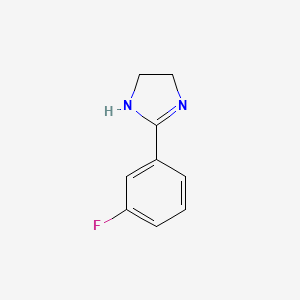
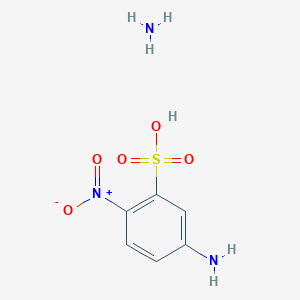
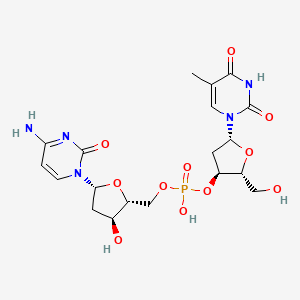
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)
![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
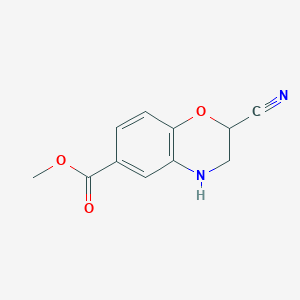
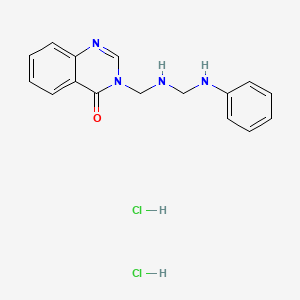
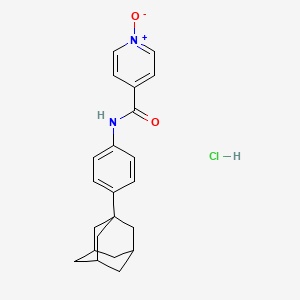
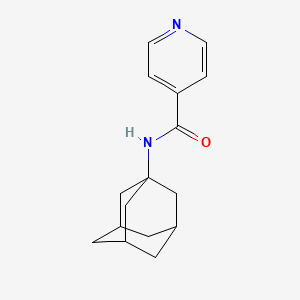
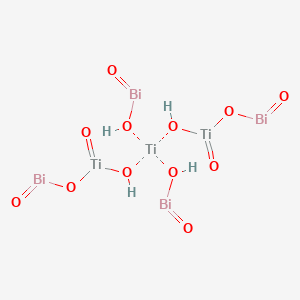
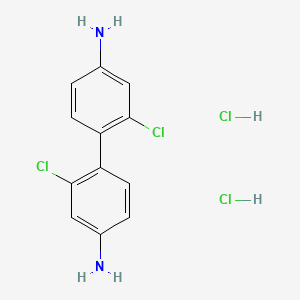
![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)
